Isobutyl isocyanate

Description

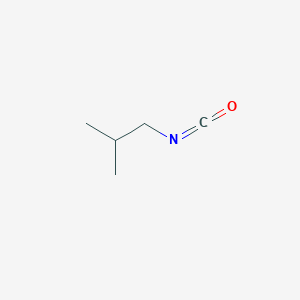

Structure

3D Structure

Properties

IUPAC Name |

1-isocyanato-2-methylpropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO/c1-5(2)3-6-4-7/h5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNZVKALEGZPYKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO | |

| Record name | ISOBUTYL ISOCYANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3670 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4075293 | |

| Record name | Propane, 1-isocyanato-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4075293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Isobutyl isocyanate appears as a colorless liquid. Less dense than water. Contact may severely irritate skin, eyes and mucous membranes. May be very toxic by ingestion, inhalation and skin absorption. Used to make pesticides and pharmaceuticals., Colorless liquid; [CAMEO] | |

| Record name | ISOBUTYL ISOCYANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3670 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isobutyl isocyanate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19051 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1873-29-6 | |

| Record name | ISOBUTYL ISOCYANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3670 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Isocyanato-2-methylpropane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1873-29-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methylpropyl isocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001873296 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isobutyl isocyanate | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/access-acute-exposure-guideline-levels-aegls-values#tab-4 | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Propane, 1-isocyanato-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4075293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methylpropyl isocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.905 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYLPROPYL ISOCYANATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/69A68W7YAE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Isobutyl Isocyanate: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, reactivity, and synthesis of isobutyl isocyanate. The information is intended to support research, development, and safety protocols involving this versatile and highly reactive chemical compound.

Chemical Structure and Identification

This compound, with the systematic IUPAC name 1-isocyanato-2-methylpropane, is an organic compound characterized by an isocyanate functional group (-N=C=O) attached to an isobutyl group. The isocyanate group's electrophilicity makes it a key reagent in the synthesis of various derivatives, including pesticides and pharmaceuticals.[1][2]

The structure of the C−N=C=O unit is planar, with the N=C=O linkage being nearly linear.[3]

Table 1: Chemical Identifiers

| Identifier | Value |

|---|---|

| CAS Number | 1873-29-6[4] |

| Molecular Formula | C5H9NO[4] |

| SMILES | CC(C)CN=C=O[5] |

| InChI | InChI=1S/C5H9NO/c1-5(2)3-6-4-7/h5H,3H2,1-2H3[5] |

| InChIKey | NNZVKALEGZPYKL-UHFFFAOYSA-N[5] |

| EINECS | 217-495-6[4] |

Physicochemical Properties

This compound is a colorless, highly flammable liquid with a pungent odor.[2][6] It is less dense than water and poses a significant hazard due to its flammability, reactivity, and toxicity.[1][7]

Table 2: Quantitative Physicochemical Data

| Property | Value |

|---|---|

| Molecular Weight | 99.13 g/mol [6] |

| Boiling Point | 104.7 °C at 760 mmHg[4] |

| Melting Point | -85.5 °C (estimate)[4] |

| Density | 0.87 g/cm³[8] |

| Vapor Pressure | 30.4 mmHg at 25°C[4] |

| Flash Point | 17.1 °C[4] |

| Refractive Index | 1.429[4] |

| Solubility | Soluble in water (reacts)[1][8] |

| LogP | 0.97820[4] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. While detailed spectral data is not widely available in public repositories, typical spectral characteristics for alkyl isocyanates are well-established. For related compounds like butyl isocyanate, ¹H NMR, ¹³C NMR, and IR spectra are available and provide a reference for characterization.[9][10]

Table 3: Predicted and Representative Spectroscopic Data

| Spectroscopy | Feature | Expected Chemical Shift / Wavenumber |

|---|---|---|

| ¹H NMR | -CH₂-NCO | ~3.2 ppm (triplet) |

| -CH(CH₃)₂ | ~1.8 ppm (multiplet) | |

| -(CH₃)₂ | ~0.9 ppm (doublet) | |

| ¹³C NMR | -N=C=O | ~120-130 ppm |

| -CH₂-NCO | ~45-55 ppm | |

| -CH(CH₃)₂ | ~25-35 ppm | |

| -(CH₃)₂ | ~15-25 ppm | |

| IR Spectroscopy | N=C=O stretch | Strong, sharp absorption at ~2250-2280 cm⁻¹ |

| Mass Spectrometry | Molecular Ion (M+) | m/z = 99 |

| | Monoisotopic Mass | 99.06841 Da[5] |

Reactivity and Hazards

This compound is a highly reactive electrophile due to the isocyanate functional group.[3] This reactivity is central to its utility in synthesis but also underlies its significant hazards.

Reactivity Profile

The compound reacts exothermically with a wide range of nucleophiles.[1][8] Key reactions include:

-

With Alcohols: Forms urethane linkages.[3]

-

With Amines: Forms urea derivatives.[3]

-

With Water: Reacts to form an unstable carbamic acid, which decomposes into an amine (isobutylamine) and carbon dioxide.[1][3] This reaction can be vigorous and generate heat, increasing fume concentrations.[7]

It is incompatible with amines, aldehydes, alcohols, alkali metals, ketones, mercaptans, strong oxidizers, hydrides, phenols, and peroxides.[1][7] Acids and bases can initiate potentially explosive polymerization.[1]

Health and Safety

This compound is toxic by ingestion, inhalation, and skin absorption.[1][7] Contact can cause severe irritation to the skin, eyes, and mucous membranes.[1] Inhalation may irritate the nose and throat, leading to coughing and wheezing.[2] Like many isocyanates, it is a potential sensitizer and may cause asthma-like allergies.[2]

It is a highly flammable liquid and vapor, and its containers may explode when heated or if contaminated with water.[2][7] Fire will produce toxic gases, including hydrogen cyanide and nitrogen oxides.[2]

Experimental Protocols: Synthesis

Several methods exist for the synthesis of isocyanates. The choice of method often depends on the scale, available starting materials, and safety considerations.

Synthesis via Dehydration of N-Alkyl Formamide

A common laboratory-scale synthesis involves the dehydration of an N-alkyl formamide using a strong electrophile in the presence of a tertiary base.[11] One documented procedure utilizes p-toluenesulfonyl chloride and quinoline.

Methodology:

-

Reactants: N-isobutylformamide, p-toluenesulfonyl chloride, and quinoline.

-

Apparatus: The reaction is performed in a rotary evaporator under reduced pressure (e.g., 1.5-2.0 mm Hg).[11] A dry ice trap is used for product collection.

-

Procedure: The N-alkyl formamide is reacted with p-toluenesulfonyl chloride and quinoline in the rotary evaporator.

-

Product Isolation: The isocyanide product distills upon formation under reduced pressure and is collected in the cold trap.

-

Purification: A single distillation without a fractionating column can yield a product of high purity (50-75% yield).[11]

Synthesis from Alkyl Halide

An alternative synthesis involves the reaction of an alkyl halide with a cyanate salt in the presence of a catalyst.

Methodology (Example for n-butyl isocyanate): [12]

-

Reactants: Butyl chloride (0.1 mol), dry sodium cyanate (0.13 mol), Ni(dppe)₂ catalyst, and 1,2-(diphenylphosphino)ethane (dppe) ligand in dimethylacetamide (DMAC) solvent.

-

Procedure: The mixture is heated with stirring for 4.5 hours at 150°C.

-

Workup: After cooling, the mixture is distilled under reduced pressure to separate the product mixture (butyl chloride, butyl isocyanate, DMAC) from the catalyst.

-

Purification: A final fractional distillation at atmospheric pressure is performed to isolate the pure butyl isocyanate. The reported yield for this specific procedure is 22%.[12]

Other established routes include the Curtius rearrangement of acyl azides and the Lossen rearrangement of hydroxamic acids, which are valuable for specific applications in drug development and natural product synthesis.[3][13]

References

- 1. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 2. nj.gov [nj.gov]

- 3. Isocyanate - Wikipedia [en.wikipedia.org]

- 4. Page loading... [wap.guidechem.com]

- 5. pubchemlite.lcsb.uni.lu [pubchemlite.lcsb.uni.lu]

- 6. Butyl isocyanate | C5H9NO | CID 8110 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | 1873-29-6 [chemicalbook.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. Butyl isocyanate(111-36-4) 1H NMR spectrum [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. apps.dtic.mil [apps.dtic.mil]

- 12. US4749806A - Process for the synthesis of isocyanates and of isocyanate derivatives - Google Patents [patents.google.com]

- 13. Isocyanate synthesis by substitution [organic-chemistry.org]

isobutyl isocyanate CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Core Data Sheet: Isobutyl Isocyanate

CAS Number: 1873-29-6

Molecular Formula: C₅H₉NO

Molecular Weight: 99.13 g/mol [1]

This guide provides a comprehensive overview of this compound, a versatile reagent in organic synthesis, with a particular focus on its applications in pharmaceutical and chemical research. Below, you will find detailed information on its physicochemical properties, spectroscopic data, synthesis, reactivity, and safe handling protocols.

Quantitative Data Summary

The following tables summarize the key physical and spectroscopic properties of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Appearance | Colorless liquid[2] |

| Boiling Point | 104.7 °C at 760 mmHg[1] |

| Melting Point | -85.5 °C (estimate)[1] |

| Density | 0.87 g/cm³[1] |

| Vapor Pressure | 30.4 mmHg at 25°C[1] |

| Flash Point | 17.1 °C[1] |

| Refractive Index | 1.429[1] |

Table 2: Spectroscopic Data for this compound

| Spectroscopy | Key Features |

| ¹H NMR (Predicted) | Peaks corresponding to the isobutyl group protons.[1] |

| ¹³C NMR (Predicted) | Resonances for the four distinct carbon atoms of the isobutyl group and the isocyanate carbon.[1] |

| IR Spectroscopy | Strong, characteristic absorption band for the N=C=O stretching vibration around 2270 cm⁻¹.[3] |

| Mass Spectrometry (EI) | Molecular ion peak and fragmentation pattern consistent with the structure of this compound.[1] |

Synthesis and Reactivity

This compound is typically synthesized from isobutylamine through phosgenation. It is a reactive electrophile that readily participates in nucleophilic addition reactions. Its reactivity is primarily centered on the electrophilic carbon atom of the isocyanate group.

Reaction with Amines to Form Ureas

This compound reacts with primary and secondary amines to form substituted ureas. This reaction is fundamental in the synthesis of a wide range of biologically active molecules and materials.

Reaction with Alcohols to Form Carbamates

The reaction of this compound with alcohols yields carbamates (urethanes). This reaction is crucial in the production of polyurethanes and in the synthesis of various pharmaceutical compounds.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of a urea and a carbamate derivative using this compound.

Synthesis of N-(4-chlorophenyl)-N'-isobutylurea

This protocol describes the synthesis of a substituted urea from this compound and 4-chloroaniline.

Experimental Procedure:

-

To a solution of 4-chloroaniline (1.0 equivalents) in a suitable anhydrous solvent such as dichloromethane or toluene, this compound (1.05 equivalents) is added dropwise at room temperature under an inert atmosphere.

-

The reaction mixture is stirred at room temperature for a specified period, typically ranging from a few hours to overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, the solvent is removed under reduced pressure.

-

The crude product is then purified, typically by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel, to yield the pure N-(4-chlorophenyl)-N'-isobutylurea.

-

The structure and purity of the final product are confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS) and melting point determination.

Synthesis of Isobutyl Carbamates

This protocol outlines a general method for the synthesis of carbamates from this compound and an alcohol.

Experimental Procedure:

-

In a round-bottom flask, the desired alcohol (1.0 equivalent) is dissolved in an anhydrous solvent (e.g., tetrahydrofuran or dichloromethane) under a nitrogen atmosphere.

-

A catalyst, such as dibutyltin dilaurate (DBTDL), can be added to accelerate the reaction, particularly for less reactive alcohols.

-

This compound (1.0 equivalent) is then added dropwise to the solution at a controlled temperature, often starting at 0 °C and then allowing the reaction to warm to room temperature.

-

The reaction is stirred until completion, as monitored by TLC or IR spectroscopy (disappearance of the isocyanate peak).

-

The solvent is evaporated, and the crude carbamate is purified by flash column chromatography or distillation under reduced pressure.

-

The final product is characterized by spectroscopic techniques to confirm its identity and purity.

Applications in Drug Development

Isocyanates, including this compound, are valuable building blocks in the pharmaceutical industry. Their ability to form stable urea and carbamate linkages makes them useful for synthesizing a diverse range of therapeutic agents. They have been employed in the development of prodrugs to enhance the pharmacokinetic properties of existing drugs and in the creation of novel active pharmaceutical ingredients (APIs).

Visualized Experimental Workflow: Multi-step Synthesis

The following diagram illustrates a generalized workflow for a multi-step synthesis that could involve this compound as a key reagent for introducing a urea or carbamate moiety into a more complex molecule.

Caption: A generalized workflow for a multi-step organic synthesis.

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions.

-

Toxicity: It is toxic if inhaled, ingested, or absorbed through the skin.[4]

-

Irritation: It can cause severe irritation to the eyes, skin, and respiratory tract.[4]

-

Flammability: this compound is a flammable liquid and vapor.[4]

-

Reactivity: It reacts exothermically with water, amines, alcohols, and other nucleophiles.[2]

Safe Handling Procedures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Keep away from heat, sparks, and open flames.

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

In case of a spill, follow established laboratory safety protocols for hazardous materials.

This technical guide is intended to provide a comprehensive resource for professionals working with this compound. By understanding its properties, reactivity, and safe handling procedures, researchers can effectively utilize this versatile compound in their synthetic endeavors.

References

Synthesis Routes for Isobutyl Isocyanate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the primary synthesis routes for isobutyl isocyanate, a key intermediate in the pharmaceutical and agrochemical industries. The document outlines both the traditional phosgene-based methods and emerging phosgene-free alternatives, providing detailed experimental protocols, quantitative data, and visual representations of the core chemical pathways.

Phosgene-Based Synthesis

The most established and industrially prevalent method for producing isocyanates involves the use of phosgene.[1][2] This process can be categorized into liquid-phase and gas-phase methods. For aliphatic isocyanates like this compound, liquid-phase phosgenation is common and can be further divided into direct and salt phosgenation techniques.[1]

Direct Phosgenation of Isobutylamine

In this process, isobutylamine is reacted directly with phosgene in an inert solvent. The reaction proceeds through the formation of an intermediate N-isobutylcarbamoyl chloride, which is then thermally decomposed to yield this compound and hydrogen chloride.

Reaction Pathway:

(CH₃)₂CHCH₂NH₂ + COCl₂ → (CH₃)₂CHCH₂NHCOCl + HCl (CH₃)₂CHCH₂NHCOCl → (CH₃)₂CHCH₂NCO + HCl

A critical aspect of this method is managing the highly exothermic nature of the initial reaction and preventing side reactions, such as the formation of ureas from the reaction of the isocyanate product with the starting amine.[3] This is often achieved by using an excess of phosgene and carefully controlling the reaction temperature.[3][4]

Experimental Protocol: Two-Step Phosgenation [3]

-

Low-Temperature Phosgenation: Isobutylamine is dissolved in a solvent such as dimethylbenzene. The solution is cooled, and phosgene is introduced while maintaining a low temperature to facilitate the formation of N-isobutylcarbamoyl chloride and isobutylamine hydrochloride. This step helps to control the initial exotherm and minimize side reactions.[3]

-

High-Temperature Decomposition: The reaction mixture is then heated to a higher temperature to decompose the intermediate carbamoyl chloride and any amine hydrochloride into this compound.[3]

-

Purification: The final product is purified by distillation to remove the solvent and any byproducts.[3] Excess phosgene can be recovered and recycled.[3]

Salt Phosgenation

This method involves the initial reaction of the amine with hydrogen chloride or carbon dioxide to form a salt (hydrochloride or carbamate salt, respectively).[1][5] This salt is then reacted with phosgene. The salt formation helps to control the reactivity of the amine and can lead to milder reaction conditions.[1]

Experimental Protocol: Salt Phosgenation in a Tubular Reactor [6]

-

Salt Formation: A 10% solution of n-butylamine (as an analogue for isobutylamine) in o-dichlorobenzene is prepared. This solution and hydrogen chloride gas are simultaneously fed into a tubular reactor at a controlled temperature of 10°C, with a molar ratio of hydrogen chloride to n-butylamine of 1.15:1.[6]

-

Phosgenation and Distillation: The resulting salt solution is heated to 55°C and fed into a reactive distillation column. Phosgene is introduced at the bottom of the column with a molar ratio of phosgene to n-butylamine of 1.2:1. The reaction and distillation occur continuously, with the column temperature controlled at different stages (e.g., 125°C in the reaction section, 115°C at the top of the distillation section).[6]

-

Product Isolation: n-Butyl isocyanate is continuously extracted from the top of the tower, while the solvent is recovered from the bottom.[6]

Quantitative Data for Phosgene-Based Synthesis

| Method | Starting Materials | Solvent | Temperature | Yield | Purity | Reference |

| Two-Step Phosgenation | n-Butylamine, Phosgene | Dimethylbenzene | Low-temperature, then high-temperature | > 95% | > 99% | [3] |

| Continuous Phosgenation | n-Butylamine, Phosgene, HCl | o-Dichlorobenzene | 10°C (salting), 109-125°C (reaction) | 95.4% | 99.58% | [6] |

| Continuous Phosgenation | n-Butylamine, Phosgene | m-Dichlorobenzene | -5°C to 160°C (gradient) | ≥ 96.0% | > 99.0% | [4] |

Note: Data for n-butylamine is presented as a close analogue to isobutylamine.

Phosgenation Pathway Diagram

Caption: Phosgene-based synthesis of this compound.

Phosgene-Free Synthesis Routes

Concerns over the high toxicity of phosgene have driven research into alternative, greener synthesis pathways for isocyanates.[2][7]

Thermal Decomposition of Carbamates

A promising phosgene-free method is the thermal decomposition (thermolysis) of N-alkylcarbamates.[8][9] This process involves heating a carbamate precursor, which then eliminates an alcohol molecule to form the desired isocyanate. The reaction is reversible, which can complicate its industrial application.[8][9]

Reaction Pathway:

(CH₃)₂CHCH₂NHCOOR → (CH₃)₂CHCH₂NCO + ROH

Experimental Protocol: Thermolysis of N-n-Butylcarbamate [8][9]

-

Apparatus: The experiment is conducted in a laboratory setup consisting of a gas flow meter (for an inert gas like argon), a packed column for heating, and a sorption solution tank.[8][9]

-

Thermolysis: N-n-butylcarbamate is subjected to thermolysis in a gas-phase flow reactor over a wide temperature range (200 to 450 °C).[8][9]

-

Catalysis (Optional): To reduce the decomposition temperature and potentially increase the yield, a catalyst such as dibutyltin dilaurate can be used.[8][9]

-

Product Analysis: The resulting n-butyl isocyanate is analyzed. In one variation, the product is passed through a sorption solution that links the isocyanate to a stable derivative (e.g., a urea), allowing for accurate yield determination via high-performance liquid chromatography (HPLC).[8][9]

Quantitative Data for Carbamate Thermolysis

| Method | Starting Material | Catalyst | Temperature | Yield | Reference |

| Non-catalytic Thermolysis | N-n-Butylcarbamate | None | 200-450 °C | 49% (with modified technique) | [9] |

| Catalytic Thermolysis | N-n-Butylcarbamate | Dibutyltin dilaurate | Lowered Temperature | Increased Yield | [8][9] |

Note: Data for n-butylcarbamate is presented as the closest available analogue.

Carbamate Thermolysis Pathway Diagram

Caption: Phosgene-free synthesis via carbamate thermolysis.

Other Phosgene-Free Methods

Other notable phosgene-free routes include:

-

Reaction of Formamides with Diorganocarbonates: This process involves the synthesis and subsequent thermolysis of the reaction product of the corresponding formamide and a diorganocarbonate.[10]

-

Curtius and Lossen Rearrangements: These classic organic reactions can be adapted for isocyanate synthesis. The Curtius rearrangement involves the thermal decomposition of an acyl azide, while the Lossen rearrangement proceeds from a hydroxamic acid derivative.[11]

-

Oxidative Carbonylation of Amines: This method involves the reaction of amines with carbon monoxide and an oxidizing agent, often catalyzed by transition metals like palladium.[12] However, this route can require harsh reaction conditions.[2]

These methods, while offering alternatives to phosgene, often face challenges in terms of industrial scalability, cost-effectiveness, and reaction efficiency compared to the traditional phosgenation process.[12]

This guide provides a foundational understanding of the primary synthesis routes for this compound, offering valuable insights for professionals engaged in chemical research and development. The choice of synthesis route will ultimately depend on factors such as scale, cost, safety regulations, and desired product purity.

References

- 1. How To Get Isocyanate? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. CN1844091A - Process for preparing butyl isocyanate - Google Patents [patents.google.com]

- 4. CN101357898A - Process for preparing n-butyl isocyanate - Google Patents [patents.google.com]

- 5. atsdr.cdc.gov [atsdr.cdc.gov]

- 6. Butyl isocyanate synthesis - chemicalbook [chemicalbook.com]

- 7. Isocyanate synthesis without phosgene: computational and experimental studies for a greener industry - American Chemical Society [acs.digitellinc.com]

- 8. butlerov.com [butlerov.com]

- 9. researchgate.net [researchgate.net]

- 10. US6781010B1 - Non-phosgene route to the manufacture of organic isocyanates - Google Patents [patents.google.com]

- 11. Isocyanate synthesis by substitution [organic-chemistry.org]

- 12. Phosgene-Free Route to Isocyanates | NWO [nwo.nl]

An In-depth Technical Guide to the Reactivity of Isobutyl Isocyanate with Primary Amines

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The reaction between isobutyl isocyanate and primary amines is a cornerstone of modern organic synthesis, particularly in the fields of medicinal chemistry and drug development. This nucleophilic addition reaction results in the formation of substituted ureas, a structural motif present in numerous biologically active compounds and approved pharmaceuticals.[1][2] This technical guide provides a comprehensive overview of the core principles governing this reaction, including its mechanism, kinetics, and the influence of various experimental parameters. Detailed experimental protocols and data, where available, are presented to assist researchers in the practical application of this important transformation.

Reaction Mechanism and Core Principles

The fundamental reaction between this compound and a primary amine involves the nucleophilic attack of the amine's lone pair of electrons on the electrophilic carbonyl carbon of the isocyanate group. This is followed by a proton transfer from the nitrogen of the amine to the nitrogen of the isocyanate, resulting in the formation of a stable N,N'-disubstituted urea. This reaction is typically fast and highly exothermic.[3][4]

The isocyanate group's reactivity is dictated by the electron-deficient nature of its central carbon atom, which is bonded to two electronegative atoms (nitrogen and oxygen). Aliphatic isocyanates, such as this compound, are generally highly reactive towards nucleophiles.

Quantitative Data on Reactivity

While specific kinetic data for the reaction of this compound with a wide range of primary amines is not extensively tabulated in the literature, general principles of isocyanate reactivity can be applied. The reaction rate is influenced by several factors, including the nucleophilicity of the amine, steric hindrance, solvent polarity, and temperature.

Table 1: Factors Influencing the Reaction Rate of this compound with Primary Amines

| Factor | Effect on Reaction Rate | General Trend |

| Nucleophilicity of the Amine | Increased nucleophilicity leads to a faster reaction. | Primary aliphatic amines are highly reactive. Aromatic amines are less reactive due to the delocalization of the lone pair of electrons into the aromatic ring. |

| Steric Hindrance | Increased steric bulk on the primary amine or the isocyanate slows the reaction. | Less hindered primary amines will react more quickly with this compound. |

| Solvent Polarity | The effect can be complex, but polar aprotic solvents often accelerate the reaction.[5][6][7] | Solvents capable of stabilizing the charged transition state can increase the reaction rate.[5][6][7] |

| Temperature | An increase in temperature generally increases the reaction rate. | The specific temperature dependence is described by the Arrhenius equation. |

| Catalysis | While often not necessary for primary aliphatic amines, the reaction can be catalyzed by tertiary amines or organometallic compounds. | Catalysts are more commonly employed for less reactive amines or with alcohols. |

It has been noted that the reactions of primary aliphatic amines with aromatic isocyanates are extremely rapid, with reaction half-lives estimated to be in the order of milliseconds in a flow apparatus.[8] A similar high reactivity is expected for this compound with primary aliphatic amines.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and characterization of N-isobutyl-N'-alkyl ureas.

General Synthesis of N-Isobutyl-N'-alkyl Urea

This protocol describes a general procedure for the reaction of this compound with a primary amine.

Materials:

-

This compound

-

Primary amine (e.g., benzylamine, n-butylamine)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))[9]

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

In a clean, dry round-bottom flask under an inert atmosphere, dissolve the primary amine (1.0 equivalent) in the chosen anhydrous solvent.

-

Cool the solution in an ice bath (0 °C).

-

Slowly add this compound (1.0 equivalent) dropwise to the stirred amine solution. The reaction is exothermic, so a slow addition rate is crucial to control the temperature.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the reaction for 1-3 hours to ensure completion. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or in-situ FTIR spectroscopy.[10]

-

Upon completion, the solvent can be removed under reduced pressure to yield the crude urea product.

Purification of N-Isobutyl-N'-alkyl Urea

The resulting urea is often a solid that can be purified by recrystallization or column chromatography.

Recrystallization:

-

Dissolve the crude urea in a minimum amount of a hot solvent (e.g., ethanol, ethyl acetate, or a mixture of solvents).

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Column Chromatography:

-

If the product is an oil or if recrystallization is ineffective, purify the crude product by flash column chromatography on silica gel.

-

The eluent system will depend on the polarity of the specific urea derivative but is typically a mixture of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate).

Analytical Characterization

The identity and purity of the synthesized urea can be confirmed using various analytical techniques.

Table 2: Analytical Methods for Characterization

| Technique | Purpose | Key Observables |

| FTIR Spectroscopy | Functional group identification and reaction monitoring. | Disappearance of the strong isocyanate peak (~2270 cm⁻¹). Appearance of the urea C=O stretch (~1630-1660 cm⁻¹) and N-H stretch (~3300-3500 cm⁻¹).[10][11][12] |

| ¹H and ¹³C NMR Spectroscopy | Structural elucidation and purity assessment. | Characteristic chemical shifts for the protons and carbons adjacent to the urea functionality. |

| High-Performance Liquid Chromatography (HPLC) | Purity determination and quantification. | A single major peak for the purified product. Can be used to quantify residual starting materials. Derivatization is often employed for isocyanate analysis.[8][13] |

| Mass Spectrometry (MS) | Molecular weight determination. | The molecular ion peak corresponding to the expected mass of the N-isobutyl-N'-alkyl urea. |

Visualizations

Reaction Pathway

Caption: Reaction mechanism for urea formation.

Experimental Workflow for Synthesis and Analysis

References

- 1. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. poliuretanos.net [poliuretanos.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Relationship between Solvent Polarity and Reaction Rate in Organic Synthesis | Journal of Chemistry [ajpojournals.org]

- 7. Solvent effects - Wikipedia [en.wikipedia.org]

- 8. experts.umn.edu [experts.umn.edu]

- 9. Urea Formation - Common Conditions [commonorganicchemistry.com]

- 10. m.remspec.com [m.remspec.com]

- 11. azom.com [azom.com]

- 12. researchgate.net [researchgate.net]

- 13. chromatographyonline.com [chromatographyonline.com]

An In-depth Technical Guide to the Solubility of Isobutyl Isocyanate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction to Isobutyl Isocyanate

This compound (C₅H₉NO) is an organic compound featuring an isocyanate functional group (-N=C=O) attached to an isobutyl group. The high reactivity of the isocyanate group makes it a valuable reagent in organic synthesis, particularly in the formation of carbamate (urethane) linkages through reaction with alcohols, and urea derivatives through reaction with amines.[1] This reactivity, however, also dictates its solubility behavior and requires careful consideration of solvent choice to avoid unwanted reactions.

Qualitative Solubility of this compound

Based on the principle of "like dissolves like" and information regarding the handling of isocyanates, a qualitative assessment of this compound's solubility can be made. Isocyanates are generally soluble in aprotic, non-polar to moderately polar organic solvents. Protic solvents, such as alcohols and water, will react with this compound and are therefore not suitable for simple solubility studies, although the compound will be consumed and thus "dissolve."

| Solvent Class | Representative Solvents | Expected Solubility | Rationale & Citations |

| Aprotic Polar | Acetone, Tetrahydrofuran (THF), Ethyl Acetate | Likely Soluble / Miscible | A polymer with a butyl isocyanate component is listed as soluble in THF.[2] Toluene diisocyanate is soluble in acetone.[3] These solvents are aprotic and have polarities that should facilitate the dissolution of this compound without reaction. |

| Aromatic | Toluene | Likely Soluble / Miscible | Toluene is a common solvent for reactions involving isocyanates, suggesting good solubility.[4] |

| Chlorinated | Dichloromethane (DCM) | Likely Soluble / Miscible | Chlorinated solvents are generally good, non-reactive solvents for a wide range of organic compounds. |

| Protic | Ethanol, Water | Reactive | This compound will react with alcohols to form carbamates and with water to form an unstable carbamic acid which decomposes to an amine and carbon dioxide.[1][5] While it will be consumed and appear to dissolve, this is a chemical reaction, not true solubility. The hydrolysis of alkyl isocyanates is noted to be significantly slower than that of aryl isocyanates.[6] |

Experimental Protocol for Quantitative Solubility Determination

The quantitative determination of this compound's solubility requires a method to accurately measure its concentration in a saturated solution. Due to its reactivity, direct gravimetric analysis after solvent evaporation can be unreliable. A titration method, adapted from standard procedures for determining isocyanate content, is a robust approach. The following protocol outlines a method for determining the solubility of this compound in a non-reactive organic solvent (e.g., toluene, THF, dichloromethane).

3.1. Principle

An excess of this compound is equilibrated with the chosen solvent at a constant temperature. The saturated solution is then carefully separated from the undissolved solute. A known volume of the saturated solution is reacted with an excess of a standard solution of di-n-butylamine. The unreacted di-n-butylamine is then back-titrated with a standardized solution of hydrochloric acid. This allows for the calculation of the amount of this compound that reacted with the di-n-butylamine, and thus its concentration in the saturated solution. This method is based on well-established procedures for determining isocyanate content, such as ASTM D5155.[7][8][9][10][11]

3.2. Materials

-

This compound (high purity)

-

Anhydrous organic solvent (e.g., toluene, THF, dichloromethane)

-

Di-n-butylamine solution (standardized, e.g., 0.1 M in a suitable inert solvent)

-

Hydrochloric acid (standardized, e.g., 0.1 M aqueous)

-

Bromophenol blue indicator

-

Temperature-controlled shaker or bath

-

Syringes and syringe filters (PTFE, 0.2 µm)

-

Glassware (volumetric flasks, pipettes, burette, Erlenmeyer flasks)

3.3. Procedure

-

Equilibration:

-

Add an excess of this compound to a known volume of the anhydrous organic solvent in a sealed, temperature-controlled vessel.

-

Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient time to ensure equilibrium is reached (e.g., 24 hours). The presence of undissolved this compound at the end of this period is essential.

-

-

Sample Preparation:

-

Allow the mixture to settle at the constant temperature.

-

Carefully withdraw a known volume of the supernatant (the saturated solution) using a syringe.

-

Immediately filter the solution through a syringe filter to remove any suspended microparticles of undissolved this compound.

-

-

Reaction with Di-n-butylamine:

-

Transfer a precise volume of the filtered, saturated solution into an Erlenmeyer flask.

-

Add a known excess of the standardized di-n-butylamine solution to the flask.

-

Allow the reaction to proceed for a sufficient time (e.g., 15 minutes) to ensure complete reaction between the this compound and the di-n-butylamine.

-

-

Back-Titration:

-

Add a few drops of bromophenol blue indicator to the flask.

-

Titrate the unreacted di-n-butylamine with the standardized hydrochloric acid solution until the endpoint is reached (color change from blue to yellow).

-

-

Blank Determination:

-

Perform a blank titration by reacting the same volume of the standardized di-n-butylamine solution with the solvent used for the solubility test (without any dissolved this compound) and titrating with the standardized hydrochloric acid.

-

3.4. Calculation

The concentration of this compound in the saturated solution can be calculated using the following formula:

Solubility (mol/L) = [ (V_blank - V_sample) * M_HCl ] / V_aliquot

Where:

-

V_blank = Volume of HCl used for the blank titration (L)

-

V_sample = Volume of HCl used for the sample titration (L)

-

M_HCl = Molarity of the HCl solution (mol/L)

-

V_aliquot = Volume of the saturated solution taken for the reaction (L)

To express the solubility in g/100 mL, the molar concentration is multiplied by the molar mass of this compound (99.13 g/mol ) and by 100.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the key processes involved in the experimental determination of this compound solubility and the chemical reactions that form the basis of the titration method.

Conclusion

References

- 1. nj.gov [nj.gov]

- 2. jordilabs.com [jordilabs.com]

- 3. Table 4-2, Physical and Chemical Properties of Toluene Diisocyanate and Methylenediphenyl Diisocyanatea - Toxicological Profile for Toluene Diisocyanate and Methylenediphenyl Diisocyanate - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. chemicalbook.com [chemicalbook.com]

- 6. Biochemistry of protein-isocyanate interactions: a comparison of the effects of aryl vs. alkyl isocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. infinitalab.com [infinitalab.com]

- 8. standards.iteh.ai [standards.iteh.ai]

- 9. standards.iteh.ai [standards.iteh.ai]

- 10. laboratuar.com [laboratuar.com]

- 11. store.astm.org [store.astm.org]

An In-depth Technical Guide to the Infrared Spectroscopy of Isobutyl Isocyanate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy data for isobutyl isocyanate. The information presented herein is curated for professionals in research and development, offering a detailed examination of the vibrational spectroscopy of this compound, relevant experimental protocols, and a logical workflow for spectral acquisition.

Introduction to the Infrared Spectrum of this compound

This compound (CAS No: 1873-29-6) is a valuable reagent in organic synthesis, particularly in the formation of urea and carbamate linkages, which are integral to many pharmaceutical compounds.[1][2] Infrared spectroscopy is a powerful analytical technique for the characterization of this compound and for monitoring its reactions. The IR spectrum is dominated by a very strong and characteristic absorption band arising from the asymmetric stretching of the isocyanate (-N=C=O) functional group.[3][4] This peak is typically observed in a relatively uncongested region of the mid-infrared spectrum, making it an excellent diagnostic tool.[4]

Quantitative Infrared Spectroscopy Data

The following table summarizes the expected vibrational modes and their corresponding frequencies for this compound. The data is compiled from general principles of infrared spectroscopy and comparison with structurally similar compounds, such as n-butyl isocyanate. The intensity of the absorption bands is categorized as strong (s), medium (m), or weak (w).

| Wavenumber (cm⁻¹) | Intensity | Assignment of Vibrational Mode |

| ~2960 | s | C-H asymmetric stretching (in CH₃ and CH) |

| ~2935 | m | C-H asymmetric stretching (in CH₂) |

| ~2875 | m | C-H symmetric stretching (in CH₃) |

| ~2250 - 2285 | s (very strong) | -N=C=O asymmetric stretching |

| ~1470 | m | C-H scissoring (in CH₂) and asymmetric bending (in CH₃) |

| ~1390 & ~1370 | m | C-H symmetric bending (gem-dimethyl group splitting) |

| ~1350 | w | C-H wagging (in CH₂) |

Note: The exact peak positions can be influenced by the sample phase (gas, liquid, or in solution) and the solvent used.

Experimental Protocol: Acquiring the IR Spectrum of this compound via ATR-FTIR

Attenuated Total Reflectance (ATR) coupled with Fourier Transform Infrared (FTIR) spectroscopy is a common and convenient method for obtaining the IR spectrum of liquid samples like this compound due to the minimal sample preparation required.[5][6][7]

Instrumentation and Materials:

-

Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).

-

This compound sample.

-

Pasteur pipette or micropipette.

-

Solvent for cleaning the ATR crystal (e.g., isopropanol or acetone).

-

Lint-free wipes.

Procedure:

-

Instrument Preparation: Ensure the FTIR spectrometer and the ATR accessory are powered on and have reached thermal equilibrium.

-

Background Spectrum Acquisition:

-

Thoroughly clean the surface of the ATR crystal with a suitable solvent (e.g., isopropanol) and a lint-free wipe to remove any contaminants.[8]

-

Allow the solvent to fully evaporate.

-

Acquire a background spectrum. This will account for the absorbance of the crystal and the ambient atmosphere (e.g., CO₂ and water vapor).

-

-

Sample Application:

-

Using a clean pipette, place a small drop of this compound onto the center of the ATR crystal, ensuring the crystal surface is completely covered by the sample.[8]

-

-

Data Acquisition:

-

Initiate the sample scan. Typically, an accumulation of 16 to 32 scans at a resolution of 4 cm⁻¹ over a spectral range of 4000 to 400 cm⁻¹ is sufficient for a high-quality spectrum.[5]

-

-

Data Processing and Analysis:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify and label the characteristic absorption peaks.

-

-

Cleaning:

-

After the analysis, carefully clean the this compound from the ATR crystal using a lint-free wipe and an appropriate solvent.

-

Workflow and Pathway Diagrams

The following diagrams illustrate the logical workflow for obtaining and interpreting the IR spectrum of this compound.

Caption: Workflow for ATR-FTIR analysis of this compound.

Caption: Correlation of functional groups to IR peaks in this compound.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. This compound | 1873-29-6 [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. m.remspec.com [m.remspec.com]

- 5. drawellanalytical.com [drawellanalytical.com]

- 6. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 7. Sampling Techniques for FTIR Spectroscopy - JASCO [jascoinc.com]

- 8. drawellanalytical.com [drawellanalytical.com]

An In-depth Technical Guide to the Nuclear Magnetic Resonance (NMR) Spectrum of Isobutyl Isocyanate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR) spectrum of isobutyl isocyanate. Due to the limited availability of public experimental spectra for this specific compound, this guide utilizes high-quality predicted ¹H and ¹³C NMR data to facilitate structural elucidation and characterization. This document also outlines a general experimental protocol for acquiring NMR spectra of volatile liquid compounds like this compound.

Structure and Predicted NMR Data

This compound, with the chemical formula C₅H₉NO, possesses a distinct molecular structure that gives rise to a predictable NMR spectrum. The isobutyl group's symmetry and the electron-withdrawing nature of the isocyanate group are key determinants of the chemical shifts and coupling patterns observed.

Predicted ¹H NMR Data

The proton NMR spectrum of this compound is expected to show three distinct signals corresponding to the three non-equivalent protons in the isobutyl moiety.

| Signal | Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| a | (CH₃)₂CH- | 0.95 | Doublet | ~6.8 | 6H |

| b | (CH₃)₂CH - | 1.90 | Multiplet (Nonet) | ~6.8 | 1H |

| c | -CH₂ -NCO | 3.10 | Doublet | ~6.8 | 2H |

Note: Predicted data is generated from computational models and may vary slightly from experimental values.

Predicted ¹³C NMR Data

The carbon-13 NMR spectrum is predicted to display four signals, corresponding to the four unique carbon environments in the molecule.

| Signal | Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| 1 | (C H₃)₂CH- | 19.5 |

| 2 | (CH₃)₂C H- | 27.0 |

| 3 | -C H₂-NCO | 52.0 |

| 4 | -NC O | 121.5 |

Note: Predicted data is generated from computational models and may vary slightly from experimental values.

Experimental Protocols

Acquiring high-quality NMR spectra of volatile and reactive compounds like this compound requires careful sample preparation and instrument setup. The following is a general protocol applicable for obtaining ¹H and ¹³C NMR spectra.

Sample Preparation

-

Solvent Selection : Choose a deuterated solvent that is inert to isocyanates and effectively dissolves the sample. Deuterated chloroform (CDCl₃) is a common choice. Ensure the solvent is of high purity and dry, as residual water can react with the isocyanate.

-

Concentration : For ¹H NMR, a concentration of 5-25 mg of this compound in 0.6-0.7 mL of deuterated solvent is typically sufficient. For the less sensitive ¹³C NMR, a higher concentration of 50-100 mg may be necessary.

-

Sample Handling : Due to the volatility and reactivity of this compound, sample preparation should be conducted in a well-ventilated fume hood. Use a clean, dry, high-quality 5 mm NMR tube.

-

Procedure :

-

Accurately weigh the desired amount of this compound and transfer it to a small, dry vial.

-

Add the deuterated solvent to the vial and gently swirl to dissolve the sample completely.

-

Using a clean Pasteur pipette, transfer the solution into the NMR tube.

-

Cap the NMR tube securely to prevent evaporation and contamination.

-

NMR Data Acquisition

-

Instrumentation : A high-field NMR spectrometer (e.g., 300 MHz or higher) is recommended for better signal dispersion and resolution.

-

¹H NMR Acquisition Parameters (Typical for a 400 MHz spectrometer) :

-

Pulse Program : A standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width : Approximately 12-16 ppm.

-

Acquisition Time : 2-4 seconds.

-

Relaxation Delay : 1-5 seconds. The relaxation delay should be at least five times the longest T₁ of the protons of interest for quantitative analysis.

-

Number of Scans : 8 to 16 scans are typically sufficient for a sample of this concentration.

-

-

¹³C NMR Acquisition Parameters (Typical for a 100 MHz spectrometer) :

-

Pulse Program : A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30').

-

Spectral Width : Approximately 200-220 ppm.

-

Acquisition Time : 1-2 seconds.

-

Relaxation Delay : 2-5 seconds. A longer delay may be needed for the quaternary isocyanate carbon.

-

Number of Scans : A larger number of scans (e.g., 128 to 1024 or more) will be required to achieve an adequate signal-to-noise ratio.

-

Visualizations

Molecular Structure and ¹H NMR Signal Correlation

The following diagram illustrates the correlation between the protons in this compound and their expected signals in the ¹H NMR spectrum.

Caption: Correlation of this compound protons to predicted ¹H NMR signals.

General Experimental Workflow for NMR Analysis

This diagram outlines the typical workflow for acquiring an NMR spectrum of a liquid sample.

Caption: A generalized workflow for nuclear magnetic resonance (NMR) spectroscopy.

An In-depth Technical Guide to the Safety Data Sheet (SDS) of Isobutyl Isocyanate

This guide provides comprehensive safety information for isobutyl isocyanate (CAS No. 1873-29-6), tailored for researchers, scientists, and drug development professionals. The following sections detail the compound's properties, hazards, handling procedures, and emergency response protocols as derived from safety data sheets.

General and Physical-Chemical Properties

This compound is a colorless liquid.[1][2] It is less dense than water and has a pungent odor.[2][3] The vapor can form explosive mixtures with air.[4]

| Identifier | Value | Source |

| CAS Number | 1873-29-6 | [1][5][6] |

| Molecular Formula | C5H9NO | [1][5][6] |

| Molecular Weight | 99.13 g/mol | [1][3][5] |

| EINECS Number | 217-495-6 | [1][5] |

| UN Number | 2486 | [2][7] |

| Physical/Chemical Property | Value | Source |

| Appearance | Colorless liquid | [1][2] |

| Boiling Point | 104.7°C at 760 mmHg | [1] |

| Flash Point | 17.1°C | [1] |

| Density | 0.87 g/cm³ | [1] |

| Vapor Pressure | 30.4 mmHg at 25°C | [1] |

| Water Solubility | Reacts with water | [4][8] |

Hazard Identification and Toxicological Data

This compound is classified as a highly flammable and toxic substance.[1][9] It is toxic if swallowed, in contact with skin, or if inhaled.[1] The substance is corrosive and can cause severe irritation or damage to the skin, eyes, and respiratory tract.[2][4] It is also a lachrymator, meaning it can cause an increased flow of tears.[9]

| Hazard Classification | Category | Hazard Statement | Source |

| Flammable Liquids | Category 2 | H225: Highly flammable liquid and vapour | [1] |

| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed | [1] |

| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin | [1] |

| Acute Toxicity, Inhalation | Category 3 | H331: Toxic if inhaled | [1] |

| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation | [1] |

| Respiratory Sensitization | Category 1 | H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled | [1] |

| Toxicological Data | Value | Test Species | Source |

| LD50 (Oral) | 360 mg/kg | Rat | [3] |

| LC50 (Inhalation) | 0.5 mg/L over 1 hour | Rat | [3] |

Hazard Relationships and Emergency Response

The following diagrams illustrate the logical relationships between the hazards of this compound and the procedural workflow for managing spills.

Caption: Logical relationship of hazards associated with this compound.

Caption: Emergency workflow for an this compound spill.

Experimental and Safety Protocols

Strict adherence to safety protocols is mandatory when handling this compound. The following procedures are based on standard SDS guidelines.

-

Handling: Handle the substance in a well-ventilated area or under a chemical fume hood.[1][10] Wear appropriate personal protective equipment (PPE), including chemical-impermeable gloves, protective clothing, and eye/face protection.[1] Use non-sparking tools and explosion-proof equipment.[1][2] All metal parts of equipment must be grounded to prevent static discharge.[2][10] Avoid contact with skin and eyes, and do not breathe vapors.[1] Do not eat, drink, or smoke in handling areas.[1][2]

-

Storage: Store containers in a dry, cool, and well-ventilated place, away from heat, sparks, open flames, and other ignition sources.[1][2] Keep containers tightly closed.[1] Store locked up and apart from incompatible materials such as oxidizing agents, acids, bases, alcohols, and amines.[1][2]

-

Inhalation: Move the victim to fresh air immediately.[1] If breathing is difficult, administer oxygen.[1] If the victim is not breathing, provide artificial respiration, but avoid mouth-to-mouth resuscitation.[1] Seek immediate medical attention.[1]

-

Skin Contact: Immediately remove all contaminated clothing.[1] Wash the affected area with soap and plenty of water.[1] Seek immediate medical attention.[1]

-

Eye Contact: Rinse cautiously and thoroughly with pure water for at least 15 minutes, also under the eyelids.[1][10] Remove contact lenses if present and easy to do.[1] Continue rinsing and consult a doctor immediately.[1]

-

Ingestion: Rinse mouth with water.[1] Do not induce vomiting.[1] Never give anything by mouth to an unconscious person.[1] Call a doctor or Poison Control Center immediately.[1]

-

Isolate and Ventilate: Evacuate personnel from the area and ensure adequate ventilation.[1] Remove all sources of ignition.[1][2]

-

Protective Equipment: Responders must wear appropriate personal protective equipment, including a self-contained breathing apparatus if necessary.[1]

-

Containment: Prevent further leakage if it is safe to do so.[1] Contain the spill using inert, non-combustible absorbent materials like vermiculite, dry sand, or earth.[2] Do not let the chemical enter drains.[1]

-

Clean-up: Collect the absorbed material using non-sparking tools and place it into suitable, closed containers for disposal.[1][11]

-

Disposal: Dispose of the waste in accordance with all applicable local, regional, and national regulations.[1]

-

Extinguishing Media: Use dry chemical, CO2, or alcohol-resistant foam for small fires.[2][11] For large fires, use water spray, fog, or alcohol-resistant foam.[11]

-

Contraindications: Do NOT use a direct water stream, as this compound reacts with water.[2][4]

-

Specific Hazards: The substance is highly flammable and vapors can form explosive mixtures with air.[11] Containers may explode when heated or if contaminated with water.[2][11] Fire will produce poisonous gases, including nitrogen oxides and hydrogen cyanide.[2][4]

-

Protective Actions: Firefighters must wear self-contained breathing apparatus.[1] Use a water spray to keep fire-exposed containers cool.[2] Fight the fire from a maximum distance or a protected location.[11]

References

- 1. chemicalbook.com [chemicalbook.com]

- 2. nj.gov [nj.gov]

- 3. Butyl isocyanate | C5H9NO | CID 8110 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ICSC 1642 - n-BUTYL ISOCYANATE [inchem.org]

- 5. chemwhat.com [chemwhat.com]

- 6. This compound | 1873-29-6 [amp.chemicalbook.com]

- 7. hazmattool.com [hazmattool.com]

- 8. safeworkaustralia.gov.au [safeworkaustralia.gov.au]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. fishersci.com [fishersci.com]

- 11. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

Isobutyl Isocyanate: A Comprehensive Technical Guide on its Mechanism of Action in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Isobutyl isocyanate is a highly reactive organic compound characterized by the isocyanate functional group (-N=C=O). This electrophilic nature dictates its primary mechanism of action in biological systems: the carbamoylation of nucleophilic moieties in biomolecules. This covalent modification can lead to the alteration of protein structure and function, enzyme inhibition, and cellular toxicity. This guide provides an in-depth analysis of the molecular mechanisms of this compound, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the affected cellular pathways.

Core Mechanism of Action: Carbamoylation

The fundamental mechanism of this compound in biological systems is its reaction with nucleophiles, a process known as carbamoylation. The carbon atom in the isocyanate group is highly electrophilic and readily attacked by electron-rich groups present in biological macromolecules.

Reaction with Protein Functional Groups

This compound reacts with various functional groups on proteins, with a preference for primary amines.[1]

-

Amino Groups: The most common targets are the ε-amino group of lysine residues and the α-amino group at the N-terminus of proteins. This reaction forms a stable urea linkage.[1]

-

Sulfhydryl Groups: The thiol group of cysteine residues can also be carbamoylated, forming an unstable thiocarbamate linkage.

-

Hydroxyl Groups: The hydroxyl groups of serine, threonine, and tyrosine are less reactive but can still be modified.

The general reaction can be depicted as follows:

R-N=C=O + Nu-H → R-NH-C(=O)-Nu

Where R is the isobutyl group and Nu-H is a nucleophilic group on a biological molecule.

Figure 1: General mechanism of carbamoylation by this compound.

Enzyme Inhibition

A significant consequence of protein carbamoylation by this compound is the inhibition of enzyme activity. This often occurs through the modification of critical amino acid residues within the enzyme's active site.

Serine Proteases: Chymotrypsin and Elastase

Alkyl isocyanates, including butyl isocyanate, are known to be active site-specific inhibitors of serine proteases like chymotrypsin and elastase.[2] The inhibition is irreversible and results from the carbamoylation of the active site serine residue.[3] Butyl isocyanate has been shown to inactivate both chymotrypsin and elastase, with a greater efficiency towards elastase.[2]

Transglutaminase

Alkyl isocyanates are effective, active site-directed inactivators of guinea pig liver transglutaminase.[4] The inactivation is due to the formation of an alkyl thiocarbamate ester with the single active site sulfhydryl group of the enzyme.[4]

Mitochondrial Aldehyde Dehydrogenase (mALDH)

Butyl isocyanate, a breakdown product of the fungicide benomyl, is an inhibitor of mitochondrial aldehyde dehydrogenase (mALDH).[3]

Quantitative Data

Specific kinetic data for this compound is limited in the readily available literature. However, data for the closely related n-butyl isocyanate and other relevant compounds provide valuable insights.

| Compound | Target Enzyme | Parameter | Value | Reference |

| Benomyl | mouse hepatic mALDH | IC50 (in vivo) | 7.0 mg/kg | [3] |

| Benomyl | mouse hepatic mALDH | IC50 (in vitro) | 0.77 µM | [3] |

| MBT (benomyl metabolite) | mouse hepatic mALDH | IC50 (in vitro) | 8.7 µM | [3] |

| MBT + NADPH + microsomes | mouse hepatic mALDH | IC50 (in vitro) | 0.23 µM | [3] |

| Leukocyte Elastase Inhibitor | Leukocyte Elastase | Ki | 1.2 x 10⁻¹¹ M | [5] |

Note: IC50 is the half-maximal inhibitory concentration. Ki is the equilibrium dissociation constant for the inhibitor.

Effects on Cellular Signaling Pathways

While specific studies on this compound are limited, the effects of isocyanates and cellular stressors on major signaling pathways provide a likely framework for its cellular impact. Exposure to environmental toxins is known to activate MAPK and NF-κB signaling pathways, leading to inflammatory responses, oxidative stress, and apoptosis.[6][7]

Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK pathways (including ERK and p38) are key regulators of cellular processes like proliferation, differentiation, and apoptosis.[8] Environmental stressors can activate these pathways, leading to downstream cellular responses.[6]

Figure 2: Plausible MAPK signaling pathway activation by this compound-induced cellular stress.

Nuclear Factor-kappa B (NF-κB) Pathway

The NF-κB pathway is a critical regulator of the inflammatory response.[9] Activation of this pathway leads to the transcription of pro-inflammatory genes.

Figure 3: Plausible NF-κB signaling pathway activation by this compound.

Experimental Protocols

Detection of Protein Carbamoylation by Western Blot

This protocol allows for the detection of carbamoylated proteins in a complex mixture.

Figure 4: Workflow for Western blot detection of carbamoylated proteins.

Methodology:

-

Sample Preparation: Lyse cells or tissues in a suitable buffer (e.g., RIPA buffer) to extract proteins.[10] Determine protein concentration using a standard assay (e.g., BCA assay).[10]

-

SDS-PAGE: Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[11]

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[12]

-

Blocking: Block non-specific binding sites on the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.[13]

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for carbamyl-lysine overnight at 4°C with gentle agitation.[13]

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[11]

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.[11]

-

Data Analysis: Quantify the band intensities to determine the relative levels of carbamoylated proteins.[10]

Identification of this compound-Protein Adducts by Mass Spectrometry

This protocol outlines a bottom-up proteomics approach to identify the specific sites of protein carbamoylation.

References

- 1. researchgate.net [researchgate.net]

- 2. Alkyl isocyanates as active site-specific inhibitors of chymotrypsin and elastase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. content.abcam.com [content.abcam.com]

- 4. Alkyl isocyanates as active site-directed inactivators of guinea pig liver transglutaminase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Kinetics of the inhibition of leukocyte elastase by the bronchial inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Impact of environmental toxicants on p38- and ERK-MAPK signaling pathways in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Activation of the NF-κB and MAPK Signaling Pathways Contributes to the Inflammatory Responses, but Not Cell Injury, in IPEC-1 Cells Challenged with Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Impact of environmental toxicants on p38- and ERK-MAPK signaling pathways in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. bio-rad.com [bio-rad.com]

- 11. Western Blotting (WB) Protocol | Rockland [rockland.com]

- 12. Western blot protocol | Abcam [abcam.com]

- 13. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

An In-depth Technical Guide to the Thermal Stability and Decomposition of Isobutyl Isocyanate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the thermal stability and decomposition of isobutyl isocyanate. Due to the limited availability of public data specifically for this compound, this document synthesizes information on its general chemical behavior, data from related short-chain alkyl isocyanates, and established analytical methodologies to provide a thorough understanding of its thermal properties.

Introduction to this compound

This compound (CAS No. 1873-29-6) is a colorless liquid with a pungent odor, belonging to the highly reactive class of organic isocyanates.[1] Its utility as a versatile intermediate in the synthesis of pharmaceuticals, pesticides, and other fine chemicals necessitates a deep understanding of its thermal stability and decomposition pathways to ensure safe handling, storage, and application in various chemical processes.[1]

Thermal Stability of this compound

It is known that isocyanates can present an onset of degradation between 140 and 300°C, a process that can last up to 380°C.[3] The thermal decomposition of polyurethane, a polymer synthesized from isocyanates, is reported to initiate between 200 to 250°C with the dissociation of the urethane linkage to form the isocyanate and alcohol.[4]

Thermogravimetric Analysis (TGA) Data

While specific TGA data for this compound is not available, the table below outlines the expected data points that would be collected from such an analysis.

| Parameter | Expected Value/Range | Description |

| Onset Decomposition Temperature (Tonset) | 140 - 300°C[3] | The temperature at which significant weight loss begins. |

| Temperature at 5% Weight Loss (T5%) | Data not available | Temperature at which 5% of the initial sample mass has been lost. |

| Temperature at 50% Weight Loss (T50%) | Data not available | Temperature at which 50% of the initial sample mass has been lost. |

| Residual Mass @ 500°C | Data not available | The percentage of the initial mass remaining at the end of the analysis. |

Differential Scanning Calorimetry (DSC) Data

DSC analysis would provide insights into the energetic changes associated with the thermal decomposition of this compound.

| Parameter | Expected Value/Range | Description |

| Decomposition Enthalpy (ΔHd) | Data not available | The total heat released or absorbed during decomposition. |

| Peak Decomposition Temperature (Tpeak) | Data not available | The temperature at which the rate of heat release or absorption is at its maximum. |

Thermal Decomposition of this compound

The thermal decomposition of this compound is expected to proceed through several potential pathways, influenced by factors such as temperature, pressure, and the presence of catalysts or contaminants.

Potential Decomposition Pathways

Based on the chemistry of isocyanates and the analysis of polyurethane degradation, the following decomposition pathways are plausible for this compound:

-

Trimerization: Formation of isocyanurates, which are cyclic trimers of isocyanates. Isocyanurates are generally known to be highly thermostable compounds.[5]

-

Carbodiimide Formation: At elevated temperatures, isocyanates can decompose to form carbodiimides with the release of carbon dioxide.

-

Hydrolysis: In the presence of water, this compound will react to form an unstable carbamic acid, which then decomposes to isobutylamine and carbon dioxide.[2]

-

Radical Scission: At higher temperatures, fragmentation of the isobutyl group and the isocyanate moiety can occur, leading to the formation of smaller, volatile compounds.

References

- 1. nj.gov [nj.gov]

- 2. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 3. researchgate.net [researchgate.net]

- 4. osti.gov [osti.gov]

- 5. Thermal stabilities and conformational behaviors of isocyanurates and cyclotrimerization energies of isocyanates: a computational study - RSC Advances (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Notes and Protocols for Isobutyl Isocyanate in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction